![molecular formula C21H17N3O2 B4310588 2-AMINO-6-METHYL-4-(4-METHYLPHENYL)-5-OXO-4H,5H,6H-PYRANO[3,2-C]QUINOLINE-3-CARBONITRILE](/img/structure/B4310588.png)
2-AMINO-6-METHYL-4-(4-METHYLPHENYL)-5-OXO-4H,5H,6H-PYRANO[3,2-C]QUINOLINE-3-CARBONITRILE
Overview
Description
2-AMINO-6-METHYL-4-(4-METHYLPHENYL)-5-OXO-4H,5H,6H-PYRANO[3,2-C]QUINOLINE-3-CARBONITRILE is a complex heterocyclic compound. It belongs to the class of pyranoquinolines, which are known for their diverse biological activities and potential therapeutic applications. This compound’s unique structure, featuring a quinoline core fused with a pyran ring, makes it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-6-METHYL-4-(4-METHYLPHENYL)-5-OXO-4H,5H,6H-PYRANO[3,2-C]QUINOLINE-3-CARBONITRILE typically involves multicomponent reactions (MCRs). One common method includes the reaction of benzaldehydes, malononitrile, and 4-hydroxy-6-methylpyridin-2(1H)-one in the presence of a catalyst like sodium acetate in ethanol . This process is efficient and yields the desired compound in high purity and yield.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of green chemistry and solvent-free reactions are often applied to enhance efficiency and reduce environmental impact . These methods aim to minimize the use of hazardous solvents and optimize reaction conditions for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-AMINO-6-METHYL-4-(4-METHYLPHENYL)-5-OXO-4H,5H,6H-PYRANO[3,2-C]QUINOLINE-3-CARBONITRILE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can modify the quinoline core, leading to different functionalized derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions are typically functionalized quinoline derivatives, which can exhibit enhanced biological activities and improved pharmacological properties .
Scientific Research Applications
2-AMINO-6-METHYL-4-(4-METHYLPHENYL)-5-OXO-4H,5H,6H-PYRANO[3,2-C]QUINOLINE-3-CARBONITRILE has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: Its derivatives are studied for their potential as enzyme inhibitors and receptor modulators.
Medicine: This compound and its derivatives are investigated for their anticancer, antimicrobial, and anti-inflammatory properties
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-AMINO-6-METHYL-4-(4-METHYLPHENYL)-5-OXO-4H,5H,6H-PYRANO[3,2-C]QUINOLINE-3-CARBONITRILE involves its interaction with various molecular targets. It can inhibit specific enzymes or modulate receptor activity, leading to its therapeutic effects. The exact pathways and targets depend on the specific derivative and its intended application .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4-quinolinamine: Known for its antimicrobial properties.
4-Amino-2-methylquinoline: Used in the synthesis of antimalarial drugs.
4-Quinaldinamine: Investigated for its potential in treating neurodegenerative diseases.
Uniqueness
2-AMINO-6-METHYL-4-(4-METHYLPHENYL)-5-OXO-4H,5H,6H-PYRANO[3,2-C]QUINOLINE-3-CARBONITRILE stands out due to its fused pyranoquinoline structure, which imparts unique biological activities and enhances its potential as a therapeutic agent .
This compound’s versatility and potential make it a valuable subject of study in various scientific fields, from medicinal chemistry to industrial applications.
Biological Activity
2-Amino-6-methyl-4-(4-methylphenyl)-5-oxo-4H,5H,6H-pyrano[3,2-c]quinoline-3-carbonitrile is a heterocyclic compound belonging to the pyranoquinoline family. Its complex structure includes multiple functional groups that contribute to its diverse biological activities. This article provides a detailed overview of its biological activity, synthesizing data from various studies and highlighting its potential applications in medicinal chemistry.
- Molecular Formula : C21H17N3O2
- Molecular Weight : 343.4 g/mol
The compound features a pyranoquinoline core, which is significant in medicinal chemistry due to its pharmacological properties. The presence of amino and carbonitrile groups enhances its reactivity and biological activity.
Antibacterial Properties
Research indicates that derivatives of pyranoquinoline compounds exhibit notable antibacterial activity. The compound has been tested against various bacterial strains, showing effectiveness in inhibiting growth. The mechanism of action is believed to involve interference with bacterial cell wall synthesis and function.
Antioxidant Activity
The antioxidant potential of 2-amino-6-methyl-4-(4-methylphenyl)-5-oxo-pyranoquinoline has been evaluated through various assays. Studies suggest that it can scavenge free radicals, thereby reducing oxidative stress in biological systems. This property is crucial for developing therapeutic agents aimed at oxidative stress-related diseases.
Anticancer Activity
Preliminary studies have shown that this compound exhibits cytotoxic effects against several cancer cell lines. The mechanism may involve apoptosis induction and cell cycle arrest. For instance, it has been tested on breast cancer (MCF-7) and lung cancer cell lines, demonstrating significant growth inhibition.
Neuroprotective Effects
Some studies have suggested that derivatives of this compound may possess neuroprotective properties. Its potential to modulate neurotransmitter levels and protect neuronal cells from apoptosis makes it a candidate for treating neurodegenerative diseases.
Case Studies
- Antibacterial Study : A study published in 2024 evaluated the antibacterial efficacy of various pyranoquinolines, including our compound, against Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli .
- Cytotoxicity Assay : In vitro assays demonstrated that the compound reduced the viability of MCF-7 cells by 70% at a concentration of 50 µM after 48 hours of treatment .
- Neuroprotective Activity : A recent investigation highlighted its potential as a neuroprotective agent in models of oxidative stress-induced neuronal damage, showing a significant reduction in cell death compared to controls .
Synthesis Methods
The synthesis of 2-amino-6-methyl-4-(4-methylphenyl)-5-oxo-pyrano[3,2-c]quinoline-3-carbonitrile typically employs a one-pot multicomponent reaction strategy. This method allows for the efficient formation of the desired product through simultaneous reactions involving multiple reactants .
Properties
IUPAC Name |
2-amino-6-methyl-4-(4-methylphenyl)-5-oxo-4H-pyrano[3,2-c]quinoline-3-carbonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O2/c1-12-7-9-13(10-8-12)17-15(11-22)20(23)26-19-14-5-3-4-6-16(14)24(2)21(25)18(17)19/h3-10,17H,23H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWEZLAUOIJSXOS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2C(=C(OC3=C2C(=O)N(C4=CC=CC=C43)C)N)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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